molecular formula C14H12ClNO3S B7574773 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid

2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid

Cat. No.: B7574773
M. Wt: 309.8 g/mol
InChI Key: JJBCMBUCIWWRCI-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene-containing amide side chain

Properties

IUPAC Name

2-chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c15-12-5-3-9(8-11(12)14(18)19)16-13(17)6-4-10-2-1-7-20-10/h1-3,5,7-8H,4,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCMBUCIWWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid typically involves multiple steps. One common approach starts with the chlorination of benzoic acid to introduce the chloro substituent. This is followed by the formation of an amide bond with 3-thiophen-2-ylpropanoic acid. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups depending on the nucleophile .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amide bond can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals .

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